2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring fused with a benzene ring, an aminomethyl group at the 2-position, and a chloroacetyl group at the 4-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole typically involves the following steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
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Introduction of the Aminomethyl Group: : The aminomethyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with formaldehyde and ammonium chloride under acidic conditions. The reaction is usually conducted in an aqueous medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of corresponding oxazole derivatives with different functional groups.
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Reduction: : Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can result in the formation of reduced oxazole derivatives.
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Substitution: : The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alcohols. This can lead to the formation of substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran or ethanol at low temperatures.
Substitution: Amines, thiols, alcohols; reactions are often performed in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature or under reflux conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a scaffold for the development of new therapeutic agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds
Materials Science: The compound’s properties make it suitable for the development of advanced materials, such as polymers and nanomaterials, with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: A precursor in the synthesis of 2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole, known for its pharmacological activities.
2-Chloroacetylbenzoxazole:
2-Aminomethylbenzoxazole: A compound with an aminomethyl group at the 2-position, similar to the target compound but lacking the chloroacetyl group.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and chloroacetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-1,3-benzoxazol-4-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H9ClN2O2/c11-4-7(14)6-2-1-3-8-10(6)13-9(5-12)15-8/h1-3H,4-5,12H2 |
InChI Key |
UJPDDMHQILSRRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CN)C(=O)CCl |
Origin of Product |
United States |
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